molecular formula C11H10FN B13723442 2-(3-Fluoro-2-methylphenyl)pyrrole

2-(3-Fluoro-2-methylphenyl)pyrrole

Cat. No.: B13723442
M. Wt: 175.20 g/mol
InChI Key: FMHOXKHXQHLFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-2-methylphenyl)pyrrole (CAS 2096453-78-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity reagent serves as a valuable scaffold for the design and synthesis of novel bioactive molecules. Its structure is related to a class of diarylpyrroles that have been extensively investigated as potent and selective inhibitors of human cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response . Research indicates that such fluorinated pyrrole motifs can mimic the central pharmacophore of established COX-2 inhibitors like Celecoxib, providing a core template for developing new anti-inflammatory agents . The strategic incorporation of a fluorine atom on the phenyl ring can profoundly influence the compound's properties, potentially enhancing its metabolic stability, modulating its lipophilicity, and fine-tuning its electronic characteristics, all of which are critical for optimizing pharmacokinetic profiles and target binding affinity . Beyond inflammation, fluorinated pyrroles are prominent scaffolds in other therapeutic areas, including the development of dual-target ligands for neurodegenerative diseases such as Alzheimer's . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex pharmaceutical candidates. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7,13H,1H3

InChI Key

FMHOXKHXQHLFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=CN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Fluoro 2 Methylphenyl Pyrrole

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For 2-(3-fluoro-2-methylphenyl)pyrrole, the primary disconnection points are the C-C bond connecting the pyrrole (B145914) and the phenyl ring, and the bonds forming the pyrrole ring itself.

Disconnection of the Aryl-Pyrrole Bond:

A primary retrosynthetic disconnection involves breaking the bond between the pyrrole ring and the 3-fluoro-2-methylphenyl group. This leads to two key synthons: a 2-lithiated or 2-borylated pyrrole derivative and a suitably activated 3-fluoro-2-methylphenyl halide or triflate. This approach falls under the category of cross-coupling reactions.

Disconnection of the Pyrrole Ring:

Alternatively, the pyrrole ring itself can be disconnected. This strategy relies on building the pyrrole ring with the 2-(3-fluoro-2-methylphenyl) substituent already in place on one of the precursors. This can be achieved through several classical and modern pyrrole syntheses, which typically involve the condensation of carbonyl compounds with amines. For instance, a Paal-Knorr type synthesis would involve a 1,4-dicarbonyl compound and 3-fluoro-2-methylaniline (B146951).

Direct and Indirect Approaches for Pyrrole Ring Formation

The formation of the pyrrole ring is a cornerstone of this synthesis. Both classical and contemporary methods offer viable pathways, each with its own set of advantages and limitations.

Traditional Pyrrole Syntheses (e.g., Paal-Knorr Condensation, Knorr Pyrrole Synthesis, Hantzsch Synthesis)

Traditional methods for pyrrole synthesis have been established for over a century and remain valuable tools in organic synthesis.

Paal-Knorr Condensation: This is one of the most straightforward methods for synthesizing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). youtube.comorganic-chemistry.orgwikipedia.org For the target molecule, this would entail the reaction of a suitable 1,4-dicarbonyl compound with 3-fluoro-2-methylaniline. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org Recent advancements have introduced milder and more efficient catalytic systems, including the use of proline and microwave assistance. rsc.orgacs.org

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The α-amino-ketone is often generated in situ from an α-oximino-ketone. wikipedia.org This approach allows for the synthesis of highly substituted pyrroles. researchgate.net

Hantzsch Synthesis: The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgthieme-connect.com This multicomponent reaction provides a versatile route to various substituted pyrroles. wikipedia.orgresearchgate.netnih.gov

Traditional Pyrrole Synthesis Reactants Conditions Key Features
Paal-Knorr Condensation 1,4-Dicarbonyl compound, Primary amine/ammoniaNeutral or weakly acidicStraightforward, good for N-substituted pyrroles. organic-chemistry.orgwikipedia.org
Knorr Pyrrole Synthesis α-Amino-ketone, β-KetoesterTypically requires in situ generation of the α-amino-ketoneVersatile for polysubstituted pyrroles. wikipedia.org
Hantzsch Synthesis β-Ketoester, α-Haloketone, Ammonia/Primary amineMulticomponent reactionEfficient for constructing substituted pyrroles. wikipedia.orgthieme-connect.com

Contemporary Methods for Arylpyrrole Construction (e.g., Cross-Coupling Reactions)

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-C bonds, which are highly applicable to the synthesis of 2-arylpyrroles. These methods often provide high yields and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are prominent examples. youtube.comnih.govyoutube.com In the context of synthesizing this compound, a typical Suzuki coupling would involve the reaction of a 2-borylated pyrrole derivative (e.g., a pyrrole-2-boronic acid or ester) with 1-bromo-3-fluoro-2-methylbenzene in the presence of a palladium catalyst and a base.

Multi-Component Reaction Strategies for Substituted Pyrroles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. rsc.org Several MCRs have been developed for the synthesis of substituted pyrroles. acs.orgorientjchem.orgacs.org These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity quickly. For instance, a one-pot synthesis could involve the reaction of an aldehyde, an amine, and a β-ketoester to construct the pyrrole core with the desired substitution pattern.

Strategies for Introducing the Fluoro-Methylphenyl Moiety

The introduction of the 3-fluoro-2-methylphenyl group is a critical aspect of the synthesis. This can be achieved either by starting with a pre-functionalized building block or by introducing the fluorine and methyl groups onto the phenyl ring at a later stage.

Electrophilic and Nucleophilic Fluorination Approaches

The introduction of a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+"). nih.govresearchgate.netwikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used. alfa-chemistry.com The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the regioselectivity of the fluorination.

Nucleophilic Aromatic Substitution (SNAr): In this method, a fluoride (B91410) ion displaces a leaving group (such as a nitro group or a halogen) on an electron-deficient aromatic ring. acsgcipr.org This reaction is often facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.

Transition-Metal-Catalyzed Fluorination: Recent advances have led to the development of transition-metal-catalyzed methods for nucleophilic fluorination, particularly using copper and palladium catalysts. snmjournals.orgnih.govacs.orgacs.org These methods can often be applied to a broader range of substrates, including those that are not activated towards traditional SNAr reactions. nih.govacs.org

Fluorination Method Reagent Type Substrate Requirement Key Characteristics
Electrophilic Fluorination Electrophilic ("F+")Electron-rich arenesRegioselectivity is influenced by directing groups. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic (F-)Electron-deficient arenes with a good leaving groupRequires activation by electron-withdrawing groups. acsgcipr.org
Transition-Metal-Catalyzed Fluorination Nucleophilic (F-) with Pd or Cu catalystBroader scope, including unactivated aryl halidesMilder conditions and improved functional group tolerance. snmjournals.orgnih.govacs.orgacs.org

The synthesis of the specific building block, 3-fluoro-2-methylphenyl bromide or a related derivative, would likely involve a multi-step sequence starting from a simpler substituted benzene (B151609). For example, one could start with 2-methylaniline, protect the amine, perform a directed ortho-lithiation followed by fluorination, and then convert the amino group to a bromide via a Sandmeyer reaction. Alternatively, a suitable nitrotoluene could be fluorinated and then the nitro group converted to a bromide.

Introduction of Fluorine via Fluorinated Precursors

A primary strategy for synthesizing fluorinated heterocyclic compounds involves the use of precursors that already contain the fluorine atom. This approach circumvents the often-challenging late-stage fluorination of the heterocyclic core, which can suffer from low yields and lack of regioselectivity due to the harsh conditions and strong oxidizing nature of many fluorinating agents like Selectfluor™. worktribe.com

For the synthesis of this compound, the most direct methods would involve building the pyrrole ring using a pre-functionalized starting material containing the 3-fluoro-2-methylphenyl moiety.

Key Synthetic Approaches:

Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgacs.org To obtain the target compound, 3-fluoro-2-methylaniline would be reacted with a suitable 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde), often under acidic catalysis. organic-chemistry.orgnih.gov

Knorr Pyrrole Synthesis: This method utilizes the reaction of an α-amino ketone with a compound having an active methylene (B1212753) group. semanticscholar.orgwikipedia.org A derivative of 3-fluoro-2-methylaniline could be converted into an α-amino ketone and subsequently used in this synthesis.

Coupling Reactions with Fluorinated Aryl Partners: Modern cross-coupling reactions can construct the aryl-pyrrole bond. A common approach is the Suzuki coupling of a 2-halopyrrole or 2-pyrroleboronic acid with the corresponding (3-fluoro-2-methylphenyl)boronic acid or halide, respectively.

Use of Other Fluorinated Building Blocks: Research has demonstrated the utility of novel fluorinated precursors for creating fluorinated heterocycles. For instance, the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes provides a route to 2-(fluoro-nitro-arylethyl)pyrroles, which can be further transformed. nih.gov A patent has described synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde by reacting 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile, followed by a hydrogenation/cyclization step, illustrating the principle of starting with a fluorinated aryl ketone. google.com

By incorporating the fluorinated aryl group from the outset, these methods offer a reliable and regioselective pathway to the target molecule, avoiding potential side reactions associated with direct fluorination of the pyrrole ring. worktribe.com

Directed Arylation Methods for the Pyrrole C2 Position

Direct C-H arylation has emerged as a powerful, atom-economical strategy for forming C-C bonds, avoiding the need to pre-functionalize both coupling partners. For pyrroles, which are electron-rich, electrophilic substitution typically occurs at the C2 position. However, achieving selective C-H activation for cross-coupling requires careful control.

Palladium-catalyzed direct arylation is a premier method for selectively functionalizing the C2 position of the pyrrole ring. researchgate.netrsc.org A common and effective strategy involves the use of a directing group on the pyrrole nitrogen. N-acyl groups, for example, have been successfully employed to direct the arylation specifically to the C2 position when reacted with aryl halides. rsc.orgresearchgate.net

General Reaction Scheme: The reaction typically involves an N-protected pyrrole (e.g., N-benzoylpyrrole) and an aryl halide (e.g., 1-halo-3-fluoro-2-methylbenzene) in the presence of a palladium catalyst and a base.

Key Findings from Research:

Catalytic System: A typical catalytic system uses a palladium source like Pd(PPh₃)₄ in combination with a silver salt such as Ag₂CO₃, which can be performed under aerobic conditions. rsc.orgrsc.org

Substrate Scope: This method is tolerant of various functional groups on the aryl halide. While initial work focused on aryl iodides and bromides, protocols applicable to less reactive but more available aryl chlorides have also been developed. researchgate.net

Role of the Directing Group: The N-acyl group is crucial for directing the palladium catalyst to the adjacent C-H bond. After the coupling reaction, this group can be removed if the N-H pyrrole is the desired final product.

Ligand-Controlled Selectivity: The selectivity of the arylation can be finely tuned. In some systems, the choice of phosphine (B1218219) ligand on the palladium catalyst can switch the reaction's regioselectivity between the C2 and C3 positions of the pyrrole ring, offering a sophisticated level of control. acs.org

This methodology provides a straightforward route to 2-arylpyrroles and could be applied to synthesize this compound by coupling an N-protected pyrrole with a suitable 3-fluoro-2-methylphenyl halide.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, selectivity, and environmental impact of the synthesis of this compound are heavily dependent on the choice of catalyst and reaction conditions. Modern synthetic chemistry emphasizes the development of highly active catalysts and the adoption of green chemistry principles.

Catalyst Design and Evaluation (e.g., Metal-catalyzed, Organocatalytic, Nanocatalysts)

The synthesis and functionalization of pyrroles can be achieved using a diverse array of catalytic systems, each with distinct advantages.

Metal-catalyzed Systems: Transition metals are the most common catalysts for pyrrole synthesis and arylation.

Palladium (Pd): Palladium complexes are preeminent in direct C-H arylation reactions for forming the C2-aryl bond. researchgate.netresearchgate.net They are also used in traditional cross-coupling reactions.

Ruthenium (Ru): Ruthenium-based pincer catalysts have been employed for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org

Manganese (Mn): Non-precious metal catalysts are gaining traction. Stable manganese complexes have been shown to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles in a solvent-free process, producing only water and hydrogen as byproducts. nih.gov

Iron (Fe) and Copper (Cu): Inexpensive and abundant, iron and copper catalysts are used in various pyrrole syntheses. Iron(III) chloride can catalyze the Paal-Knorr condensation in water, while copper has been used in cyclization reactions. organic-chemistry.org

Organocatalytic Systems: Metal-free catalysis offers an alternative pathway, avoiding issues of metal toxicity and cost.

Brønsted Acids: Simple organic acids, such as squaric acid, have been shown to catalyze the Paal-Knorr synthesis of N-substituted pyrroles in aqueous media. nih.govrsc.org

Proline and Derivatives: L-proline and its derivatives are versatile organocatalysts for various organic transformations, including the synthesis of substituted pyrroles. tandfonline.com

Chiral Phosphoric Acids: These catalysts are particularly important for stereoselective synthesis, as discussed in section 2.5. rsc.org

Nanocatalysts: Nanomaterials offer high surface area and unique catalytic activity, often combined with ease of recovery and reuse, aligning with green chemistry principles.

Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) nanoparticles, often functionalized with a catalytically active species (e.g., copper, sulfonic acid groups), are widely used. tandfonline.comrsc.orgresearchgate.net Their magnetic nature allows for simple separation from the reaction mixture with an external magnet, facilitating catalyst recycling. researchgate.netnih.gov These have been successfully applied in multicomponent reactions to produce polysubstituted pyrroles under solvent-free conditions. rsc.orgnih.gov

The following table summarizes representative catalyst systems for key pyrrole-forming reactions.

Reaction TypeCatalystKey FeaturesReference
C2-ArylationPd(PPh₃)₄ / Ag₂CO₃Direct C-H functionalization of N-acyl pyrroles. rsc.orgrsc.org
Paal-KnorrManganese ComplexSolvent-free, dehydrogenative coupling; forms H₂O and H₂ as byproducts. nih.gov
Paal-KnorrFe₃O₄@L-proline@SO₃HMagnetic nanocatalyst, reusable, works at room temperature with ultrasound. tandfonline.com
Multicomponent SynthesisCu@imine/Fe₃O₄ MNPsGreen, solvent-free synthesis of polysubstituted pyrroles; catalyst is recyclable. nih.gov
Paal-KnorrSquaric AcidMetal-free organocatalyst, effective in aqueous media. nih.govrsc.org

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media, Microwave-Aided)

Applying green chemistry principles to the synthesis of this compound can reduce waste, lower energy consumption, and improve safety. semanticscholar.orgingentaconnect.com

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) minimizes volatile organic compound (VOC) emissions and simplifies product purification. Several catalytic systems for pyrrole synthesis, particularly those using manganese complexes or praseodymium(III) trifluoromethanesulfonate, have proven effective under solvent-free conditions. nih.govtandfonline.com Nanocatalyst-mediated reactions are also frequently performed without solvents. dntb.gov.ua

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The Paal-Knorr condensation, a key reaction for forming the pyrrole ring, can be performed efficiently in water using catalysts like iron(III) chloride. organic-chemistry.org Organocatalytic methods using squaric acid also proceed readily in aqueous environments. nih.gov

Microwave-Aided Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes. nih.govijpsjournal.comrsc.org It provides rapid and uniform heating, which can lead to higher yields and cleaner reactions. Microwave-assisted protocols have been developed for various pyrrole syntheses, including the coupling of chloroenones and amines on a silica (B1680970) gel surface. organic-chemistry.org This technique is highly compatible with green chemistry goals by improving energy efficiency. nih.govrsc.org

The table below highlights several green synthetic approaches for pyrrole derivatives.

Green PrincipleMethodologyAdvantagesReference
Solvent-FreeMn-catalyzed reaction of diols and amines.No organic solvent, high atom economy, only H₂O and H₂ byproducts. nih.gov
Aqueous MediaFeCl₃-catalyzed Paal-Knorr condensation.Uses water as solvent, mild reaction conditions. organic-chemistry.org
Microwave-AidedCoupling of chloroenones and amines on silica gel.Efficient, solvent-free, rapid reaction times. organic-chemistry.org
Solvent-FreePr(OTf)₃-catalyzed Paal-Knorr condensation.Operational simplicity, inexpensive catalyst, high yields, short reaction times. tandfonline.com

Stereoselective Synthesis Considerations (if applicable)

While the this compound molecule itself does not possess a stereocenter, it has the potential to exhibit axial chirality (atropisomerism). This phenomenon arises from hindered rotation around the single bond connecting the pyrrole and phenyl rings. The presence of the ortho-methyl group on the phenyl ring can create a significant steric barrier, restricting free rotation and allowing for the existence of stable, non-superimposable rotational isomers (atropisomers).

The synthesis of such axially chiral biaryls in an enantiomerically pure form is a significant challenge in modern organic chemistry. acs.org Catalytic asymmetric synthesis provides the most elegant solution.

Catalytic Asymmetric Paal-Knorr Reaction: Recent breakthroughs have demonstrated that the Paal-Knorr synthesis can be rendered atroposelective. A highly effective strategy involves the use of a combined-acid catalytic system. acs.org

Mechanism: The reaction between a 1,4-dione and an aniline (B41778) with ortho-substituents (analogous to 3-fluoro-2-methylaniline) is catalyzed by a combination of a Lewis acid (e.g., Fe(OTf)₃) and a chiral Brønsted acid, typically a chiral phosphoric acid (CPA). acs.orgrsc.org The chiral catalyst orchestrates the dehydrative cyclization step, controlling the spatial orientation of the two rings as the final pyrrole is formed, thereby favoring one atropisomer over the other.

Results: This dual catalytic system has successfully produced a wide range of axially chiral arylpyrroles with high yields and excellent enantioselectivities (e.g., up to 97% ee). acs.orgrsc.org

Solvent Effects: Interestingly, the enantioselectivity of this transformation can be highly dependent on the solvent, with some cases showing a complete inversion of the favored enantiomer when the solvent is changed (e.g., from CCl₄ to THF). acs.org

The development of such atroposelective methods is crucial, as the distinct spatial arrangement of atropisomers can lead to different biological activities. Applying this asymmetric Paal-Knorr strategy using 3-fluoro-2-methylaniline could provide a direct, stereoselective route to enantiomerically enriched atropisomers of this compound.

Comprehensive Spectroscopic and Structural Elucidation of 2 3 Fluoro 2 Methylphenyl Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(3-Fluoro-2-methylphenyl)pyrrole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the substituted phenyl ring, and the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyrrole protons are anticipated to appear as multiplets in the region of δ 6.0-7.0 ppm. The proton on the nitrogen atom (N-H) would likely present as a broad singlet at a higher chemical shift, typically around δ 8.0-9.0 ppm, although its position can be highly variable and dependent on solvent and concentration. The aromatic protons of the 3-fluoro-2-methylphenyl group would resonate in the aromatic region (δ 7.0-7.5 ppm), with their multiplicity and coupling constants dictated by their relative positions and coupling to the fluorine atom. The methyl group protons are expected to appear as a sharp singlet at a higher field, around δ 2.0-2.5 ppm.

Hypothetical ¹H NMR Data for this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrrole)~6.3t~2.5
H-4 (pyrrole)~6.1t~2.5
H-5 (pyrrole)~6.8t~2.5
H-4' (phenyl)~7.2m-
H-5' (phenyl)~7.0m-
H-6' (phenyl)~7.3m-
CH₃~2.2s-
NH~8.5br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the pyrrole ring are expected between δ 100-140 ppm. The carbons of the phenyl ring will also appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The methyl carbon would resonate at a much higher field, typically around δ 15-25 ppm.

Hypothetical ¹³C NMR Data for this compound:

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (pyrrole)~130
C-3 (pyrrole)~108
C-4 (pyrrole)~110
C-5 (pyrrole)~120
C-1' (phenyl)~135
C-2' (phenyl)~125 (d, JCF ≈ 15 Hz)
C-3' (phenyl)~160 (d, ¹JCF ≈ 245 Hz)
C-4' (phenyl)~115 (d, JCF ≈ 20 Hz)
C-5' (phenyl)~128
C-6' (phenyl)~130
CH₃~18

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. nih.govnih.govichorlifesciences.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this fluorine signal is sensitive to its electronic environment. nih.govnih.gov The coupling of the fluorine atom with adjacent protons will result in a multiplet, providing further structural confirmation. The analysis of fluorine relaxation can also offer insights into molecular mobility. biophysics.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY for conformational analysis)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships between different parts of the molecule. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in confirming the connectivity of the protons within the pyrrole and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connection between the pyrrole ring and the 3-fluoro-2-methylphenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be valuable for determining the preferred conformation of the molecule, specifically the rotational orientation of the phenyl ring relative to the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound with a high degree of confidence. For this compound (C₁₁H₁₀FN), the expected exact mass would be calculated and compared to the experimentally determined value.

Hypothetical HRMS Data for this compound:

IonCalculated Exact MassFound Mass
[M+H]⁺192.0870Hypothetical Value
[M]⁺191.0792Hypothetical Value

This precise mass measurement is a critical piece of evidence in the structural confirmation of the title compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the fragmentation pattern is influenced by the substituents on the pyrrole ring. nih.gov

In electron ionization mass spectrometry, the initial event is the removal of an electron to form a molecular ion (M+). chemguide.co.uk The stability of this molecular ion and its subsequent fragmentation pathways provide valuable structural information. The fragmentation of 2-substituted pyrrole derivatives is significantly directed by the nature of the side-chain at the 2-position. nih.gov For compounds with aromatic groups at this position, common fragmentation pathways include the loss of small molecules like water and aldehydes, as well as the cleavage of the pyrrole moiety itself. nih.gov

The fragmentation of this compound would be expected to show characteristic losses related to both the fluoro-methylphenyl and the pyrrole rings. The presence of the aromatic ring generally leads to a relatively stable molecular ion. libretexts.org Fragmentation may occur through the cleavage of the bond between the two rings. The stability of the resulting fragments, such as the formation of stable carbocations, often dictates the most prominent peaks in the mass spectrum. chemguide.co.uk For instance, the fragmentation of similar biaryl compounds can be influenced by the relative stability of the resulting aryl and pyrrolyl cations.

Table 1: Predicted Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Mass-to-Charge Ratio)
[C11H10FN]+Molecular Ion175.08
[C10H7FN]+Loss of CH3160.06
[C7H6F]+Fluoro-methylphenyl cation109.04
[C4H4N]+Pyrrolyl cation66.03

Note: The m/z values are predicted based on the elemental composition and may vary slightly in experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org

Characteristic Vibrational Modes of Pyrrole and Fluoroaryl Moieties

The IR spectrum of this compound is expected to exhibit vibrational modes characteristic of both the pyrrole ring and the substituted phenyl ring.

Pyrrole Moiety:

N-H Stretching: A characteristic sharp peak is typically observed in the region of 3300-3500 cm⁻¹. In pyrrole itself, this N-H stretching vibration appears around 3400-3200 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected above 3000 cm⁻¹. acgpubs.org

Ring Stretching: C=C and C-N stretching vibrations within the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region. acgpubs.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies. researchgate.net

Fluoroaryl Moiety:

Aromatic C-H Stretching: These vibrations are also found above 3000 cm⁻¹.

C-F Stretching: The C-F stretching vibration is a strong absorption and typically appears in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

C-C Ring Stretching: The phenyl ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyrrole N-HStretching3300 - 3500
Aromatic C-HStretching> 3000
Methyl C-HStretching2850 - 2960
Aromatic C=CRing Stretching1450 - 1600
Pyrrole RingStretching (C=C, C-N)1400 - 1600
C-FStretching1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Chromophore Analysis and Electronic Absorption Characteristics

The chromophore in this compound is the entire conjugated system comprising the pyrrole ring and the fluoro-methylphenyl ring. The conjugation between the two rings allows for π → π* transitions.

The UV-Vis spectrum of 2-phenylpyrrole, a related compound, shows absorption maxima that are indicative of such transitions. nist.gov The presence of substituents on the phenyl ring, such as the fluorine atom and the methyl group in this compound, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

π → π Transitions:* These are typically high-intensity absorptions. For conjugated aromatic systems, these transitions often occur in the UV region. The extended conjugation in this compound would be expected to result in absorption bands at longer wavelengths compared to the individual pyrrole and benzene (B151609) chromophores.

Effect of Substituents: The fluorine atom, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift depending on its electronic effects (inductive vs. resonance). The methyl group generally causes a small bathochromic shift.

Simulated UV/Vis electronic absorption spectra for similar complex molecules have shown broad, low-intensity absorption bands and high-intensity absorption bands at higher energies. researchgate.net It is reasonable to expect that this compound would exhibit similar characteristics, with specific λ_max values influenced by the precise electronic nature of the substituted phenyl ring.

Table 3: Predicted UV-Vis Absorption Data

Transition TypeExpected λ_max Range (nm)Chromophore
π → π*200 - 400Phenyl-pyrrole conjugated system

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles, provided that suitable single crystals can be grown. nih.gov For many pyrrole derivatives, single-crystal X-ray diffraction has been successfully employed to determine their precise molecular geometry. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles

The solid-state structure of this compound would reveal key geometric parameters.

Bond Lengths: The C-C and C-N bond lengths within the pyrrole ring would be expected to be intermediate between single and double bonds due to aromaticity. The C-C bond connecting the pyrrole and phenyl rings would be a key parameter, indicating the degree of conjugation. The C-F and C-CH₃ bond lengths on the phenyl ring would also be of interest.

Bond Angles: The internal bond angles of the five-membered pyrrole ring and the six-membered phenyl ring would be close to their ideal values (108° and 120°, respectively), with some distortion due to substitution.

Torsional Angles: A crucial parameter is the torsional angle (dihedral angle) between the planes of the pyrrole and phenyl rings. This angle is influenced by steric hindrance between the hydrogen atom at the 3-position of the pyrrole ring and the substituents on the phenyl ring (in this case, the methyl group at the 2-position). In many 2-arylpyrroles, the two rings are not coplanar due to steric repulsion. The degree of twist affects the extent of π-conjugation between the rings. The presence of a methyl group at the ortho position of the phenyl ring is expected to induce a significant twist.

Table 4: Representative Bond Lengths and Angles from Similar Structures

ParameterTypical ValueReference Structure
Pyrrole C-N Bond Length~1.37 ÅSubstituted Pyrroles
Pyrrole C=C Bond Length~1.38 ÅSubstituted Pyrroles
Pyrrole C-C Bond Length~1.42 ÅSubstituted Pyrroles
C(pyrrole)-C(phenyl) Bond Length~1.47 Å2-Phenylpyrrole derivatives
Phenyl C-C Bond Length~1.39 ÅBenzene derivatives
C-F Bond Length~1.35 ÅFluorobenzene derivatives
C-N-C Angle (in pyrrole)~109°Substituted Pyrroles
C-C-C Angle (in phenyl)~120°Benzene derivatives
Dihedral Angle (Pyrrole-Phenyl)Variable (often > 0°)2-Arylpyrroles

Note: These are generalized values and would be precisely determined for this compound by X-ray crystallography.

Intermolecular Interactions and Packing Arrangements

A thorough review of available scientific literature and crystallographic databases reveals a lack of specific studies focused on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data regarding its intermolecular interactions and crystal packing arrangements are not publicly available.

While one could hypothesize potential interactions based on the molecule's functional groups—such as N-H···F or C-H···π interactions involving the pyrrole and fluorophenyl rings—such a discussion would be speculative without experimental validation. The precise nature of the crystal packing, including unit cell dimensions, space group, and the specific geometry of any hydrogen bonds or other non-covalent interactions, remains undetermined.

Computational and Theoretical Investigations of 2 3 Fluoro 2 Methylphenyl Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular structure, stability, and electronic characteristics. researchgate.netekb.egresearchgate.net For a molecule such as 2-(3-Fluoro-2-methylphenyl)pyrrole, DFT methods, particularly with hybrid functionals like B3LYP, are commonly used as they provide a good balance between computational cost and accuracy for organic molecules. dergipark.org.trresearchgate.net

A foundational step in any computational study is geometry optimization, which locates the minimum energy structure of the molecule. For 2-arylpyrroles, this involves calculating key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

No specific optimized geometry data for this compound has been found. However, studies on the parent 2-phenylpyrrole (2-PhPyrr) provide expected values. dergipark.org.trresearchgate.net DFT calculations at the B3LYP/6-31++G(d,p) level for 2-phenylpyrrole show that the bond lengths in the pyrrole (B145914) and phenyl rings are typical for aromatic systems. dergipark.org.tr The critical parameter is the dihedral angle between the two rings, which determines the degree of conjugation. For 2-phenylpyrrole, this angle is not zero, indicating a non-planar conformation is preferred to minimize steric hindrance. researchgate.net The introduction of a methyl group at the ortho position and a fluorine atom at the meta position on the phenyl ring in the target compound would be expected to further influence this dihedral angle due to steric and electronic effects.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Phenylpyrrole (Analog) (Data adapted from computational studies on 2-phenylpyrrole) dergipark.org.tr

ParameterValue (B3LYP/6-31++G(d,p))
Pyrrole N-C Bond Length (Å)1.37 - 1.38
Pyrrole C-C Bond Length (Å)1.37 - 1.43
Inter-ring C-C Bond Length (Å)~1.48
Pyrrole Ring Angles (°)106 - 110
Phenyl Ring Angles (°)117 - 121

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between them, the HOMO-LUMO gap (Eg), is an indicator of molecular stability and reactivity. irjweb.comresearchgate.net

Specific HOMO, LUMO, and energy gap values for this compound are not available. A computational study on phenylpyrrole isomers provides insight into these properties. dergipark.org.tr For 2-phenylpyrrole, the HOMO is typically distributed over the entire molecule, with significant density on the pyrrole ring, while the LUMO is also delocalized across both rings. The energy gap for 2-phenylpyrrole was calculated to be 4.66 eV. dergipark.org.tr The presence of an electron-donating methyl group and an electron-withdrawing fluorine atom on the phenyl ring would modulate these energy levels. The methyl group would likely raise the HOMO energy, while the fluorine's effect would be more complex, influencing both HOMO and LUMO levels.

Table 2: Illustrative Frontier Molecular Orbital Energies for Phenylpyrrole Isomers (Analogs) (Data from computational study using B3LYP/6-31++G(d,p)) dergipark.org.tr

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)
1-Phenylpyrrole-5.99-0.825.17
2-Phenylpyrrole-5.54-0.884.66
3-Phenylpyrrole-5.67-0.545.13

Computational methods are powerful tools for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netruc.dkresearchgate.net Similarly, the calculation of harmonic vibrational frequencies can help in assigning bands in experimental infrared (IR) and Raman spectra. researchgate.netcanterbury.ac.nz

There are no published predicted spectroscopic parameters for this compound. For analogous compounds, DFT calculations have been shown to reproduce experimental NMR shifts well, although the choice of functional and the inclusion of solvent effects can be critical. researchgate.netruc.dk For vibrational analysis, calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netarxiv.org

Conformational Analysis and Rotational Barriers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy barriers that separate them. For bi-aryl systems like 2-phenylpyrrole, a key conformational feature is the rotation around the single bond connecting the two rings.

While the target molecule features a C-aryl bond, the principles of hindered rotation are similar to those in N-aryl systems. The rotation around the bond connecting the phenyl and pyrrole rings is not free due to steric hindrance between the ortho-hydrogens of both rings. In the case of this compound, the ortho-methyl group on the phenyl ring would create a significant steric clash, leading to a substantial rotational barrier.

No specific studies on the rotational barrier of this compound exist. However, computational studies on 2-phenylpyrrole have calculated the energy profile for this rotation. dergipark.org.trresearchgate.net These studies show that the planar conformation (0° dihedral angle) is a transition state, while the lowest energy conformations are twisted. The energy barrier for rotation through the perpendicular conformation (90° dihedral angle) for 2-phenylpyrrole has been calculated to be around 11-16 kJ/mol, depending on the level of theory. dergipark.org.tr The presence of the ortho-methyl group in the target compound would be expected to significantly increase this barrier.

Table 3: Illustrative Rotational Energy Barriers for 2-Phenylpyrrole (Analog) (Data adapted from computational study) dergipark.org.tr

ParameterRelative Energy (kJ/mol)
Energy Barrier at Planar Conformation (E0)2.25
Energy Barrier at Perpendicular Conformation (E90)14.48

Reaction Mechanism Studies and Kinetics Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and modeling reaction kinetics. nih.gov For a molecule like this compound, this could involve studying its formation, such as through a Paal-Knorr or Trofimov reaction, or its subsequent reactivity. researchgate.netorganic-chemistry.orgnih.gov

There are no specific reaction mechanism studies or kinetic models available for this compound. A theoretical investigation would typically involve locating the transition state structures for each step of a proposed reaction pathway. By calculating the activation energies (the energy difference between reactants and transition states), the feasibility of the pathway can be assessed. For example, in a catalyzed synthesis, DFT could be used to model the interaction of the substrates with the catalyst and map out the entire catalytic cycle, providing insights that are difficult to obtain experimentally. nih.gov

Mechanistic Pathways for Synthesis of this compound

The synthesis of 2-arylpyrroles can be achieved through various methods, with the Paal-Knorr synthesis being one of the most prominent and versatile routes. wikipedia.orgrgmcet.edu.inresearchgate.net This reaction classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring. wikipedia.orgorganic-chemistry.orguctm.edu

For the specific synthesis of this compound, the logical precursors for a Paal-Knorr pathway would be a suitable 1,4-dicarbonyl compound and 3-fluoro-2-methylaniline (B146951). The generally accepted mechanism, as elucidated through experimental and computational studies, proceeds through several key steps. wikipedia.orgresearchgate.netuctm.edu The reaction is initiated by the nucleophilic attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound. This is followed by a second intramolecular nucleophilic attack and subsequent dehydration steps to yield the aromatic pyrrole ring. uctm.edu

Computational modeling using DFT can be employed to map the potential energy surface of this transformation, identifying the intermediates and transition states involved. hilarispublisher.com

Table 1: Proposed Paal-Knorr Mechanistic Steps for this compound

StepDescriptionKey Intermediates/Species
1. Carbonyl Activation One of the carbonyl groups of the 1,4-dicarbonyl precursor is protonated by an acid catalyst, increasing its electrophilicity.Protonated 1,4-dicarbonyl
2. Hemiaminal Formation The primary amine (3-fluoro-2-methylaniline) performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiaminal intermediate. uctm.eduHemiaminal
3. Cyclization The nitrogen atom of the hemiaminal attacks the second carbonyl group intramolecularly. This ring-closing step forms a substituted dihydroxytetrahydropyrrole derivative. wikipedia.orgresearchgate.net2,5-Dihydroxytetrahydropyrrole derivative
4. Dehydration A two-step elimination of water molecules from the cyclic intermediate occurs, driven by the formation of the stable, aromatic pyrrole ring.Dihydropyrrole, Aromatic Pyrrole

Alternative theoretical pathways for forming substituted pyrroles include the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), nih.gov and various metal-catalyzed cycloaddition or coupling reactions. nih.govrsc.org For instance, a titanium-catalyzed [2+2+1] cycloaddition could theoretically construct the pyrrole core, which is then functionalized. rsc.org Another approach involves copper-catalyzed cycloisomerization reactions of specifically designed diynes. acs.orgacs.org

Transition State Analysis and Activation Energies

Understanding the kinetics of the synthesis of this compound requires the characterization of the transition states (TS) for each step of the reaction mechanism. Computational methods are indispensable for locating and analyzing these high-energy, transient structures. hilarispublisher.com For the proposed Paal-Knorr pathway, each elementary step (hemiaminal formation, cyclization, and dehydration) has an associated transition state.

While specific activation energies for the synthesis of this compound are not available without a dedicated computational study, a theoretical energy profile can be constructed.

Table 2: Theoretical Transition States in the Paal-Knorr Synthesis

StepAssociated Transition StateDescription of Transformation
Hemiaminal Formation TS1C-N bond formation between the amine and the first carbonyl group.
Cyclization TS2Intramolecular C-N bond formation to create the five-membered ring.
First Dehydration TS3C-O bond cleavage and elimination of the first water molecule.
Second Dehydration TS4C-O bond cleavage and elimination of the second water molecule, leading to aromatization.

The activation energies for these steps would be influenced by the electronic effects of the fluoro and methyl substituents on the phenyl ring, affecting the nucleophilicity of the starting amine and the stability of the intermediates.

Solvent Effects and Catalytic Roles

The Paal-Knorr synthesis of pyrroles is highly dependent on the choice of catalyst and solvent. The reaction is typically catalyzed by either protic or Lewis acids. wikipedia.orgrgmcet.edu.in The catalyst's primary role is to activate a carbonyl group of the 1,4-dicarbonyl precursor by protonation or coordination, thereby making it more susceptible to nucleophilic attack by the amine. rgmcet.edu.in

Computational studies can model the role of the catalyst explicitly. For example, a model could include an acid molecule (e.g., acetic acid) and track its interaction with the carbonyl oxygen, showing how this interaction lowers the activation energy of the initial addition step. A variety of catalysts have been shown to be effective for Paal-Knorr reactions, including L-proline, rsc.org silica (B1680970) sulfuric acid, rgmcet.edu.in and various metal salts like iron(III) chloride. organic-chemistry.org The choice of catalyst is crucial; strongly acidic conditions (e.g., pH < 3) can sometimes favor the formation of furan (B31954) byproducts instead of the desired pyrrole. organic-chemistry.org

Solvents can influence the reaction pathway through both explicit and implicit interactions. Polar solvents can stabilize charged intermediates and transition states, potentially altering reaction rates and selectivity. Computational models can account for these effects using various solvent models, from continuum models to more complex QM/MM (Quantum Mechanics/Molecular Mechanics) approaches where individual solvent molecules are treated explicitly. researchgate.net A notable finding in related asymmetric Paal-Knorr reactions is the observation of a solvent-dependent inversion of enantioselectivity, highlighting the profound impact of the solvent environment on the transition state geometry and, consequently, the reaction outcome. nih.gov

Table 3: Catalysts and Solvents in Paal-Knorr Type Syntheses

Catalyst TypeExample(s)Role / Observation
Brønsted Acid Acetic Acid, Saccharin, Silica Sulfuric Acid rgmcet.edu.inorganic-chemistry.orgProtonates carbonyl oxygen, accelerating the reaction. Weak acids are often preferred. organic-chemistry.org
Lewis Acid Iron(III) Chloride, Bismuth Trichloride (BiCl₃) rgmcet.edu.inorganic-chemistry.orgCoordinates to carbonyl oxygen, increasing its electrophilicity. rgmcet.edu.in
Organocatalyst L-proline rsc.orgActs as a catalyst for the formation of the pyrrole core. rsc.org
Combined Acid Lewis Acid + Chiral Phosphoric Acid nih.govUsed for achieving high enantioselectivity in asymmetric synthesis. nih.gov

Non-Covalent Interactions within Molecular Architecture

The three-dimensional structure and crystal packing of this compound are governed by a network of non-covalent interactions. These weak forces, including hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the molecule's solid-state architecture. libretexts.org Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. scielo.org.mxdntb.gov.ua

The molecular structure of this compound offers several features that can participate in these interactions:

Pyrrole N-H group: This group can act as a hydrogen bond donor, forming N-H···π interactions with the π-system of an adjacent phenyl or pyrrole ring, or N-H···F hydrogen bonds. researchgate.net

Aromatic Rings: The electron-rich pyrrole and the substituted phenyl ring can engage in π-π stacking interactions. These can be either face-to-face or offset. nih.gov

C-H Bonds: The various C-H bonds on both rings can act as weak hydrogen bond donors, forming C-H···π, C-H···F, or C-H···O interactions (if interacting with a solvent or another functional group). researchgate.netnih.gov

Fluorine Atom: The electronegative fluorine atom can participate in a range of intermolecular close contacts, including C-H···F hydrogen bonds and F···F or F···C interactions, which significantly influence crystal packing. dntb.gov.ua

Table 4: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorTheoretical Significance
Hydrogen Bond Pyrrole N-HFluorine atom of another moleculeDirectional interaction influencing packing.
N-H···π Interaction Pyrrole N-HPhenyl or Pyrrole π-systemImportant for stabilizing dimeric or stacked structures. researchgate.net
π-π Stacking Phenyl/Pyrrole π-systemPhenyl/Pyrrole π-systemContributes to crystal lattice energy through dispersion forces. chemrxiv.org
C-H···π Interaction Aryl/Pyrrole C-HPhenyl or Pyrrole π-systemWeak hydrogen bonds that contribute to overall packing efficiency. researchgate.net
C-H···F Interaction Aryl/Pyrrole C-HFluorine atomWeak, directional interactions involving the organic fluorine. dntb.gov.ua

Chemical Reactivity and Derivatization of 2 3 Fluoro 2 Methylphenyl Pyrrole

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is an aromatic, electron-rich heterocycle, making it highly susceptible to electrophilic attack. wikipedia.orgedurev.in Its reactivity is comparable to that of highly activated benzene (B151609) derivatives like aniline (B41778) or phenol. edurev.in Conversely, nucleophilic reactions on the carbon framework of the pyrrole ring are uncommon unless the ring is substituted with strong electron-withdrawing groups. However, the nitrogen atom's proton is weakly acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases to form the pyrrolide anion, which is a potent nucleophile. wikipedia.orgedurev.in

In 2-(3-Fluoro-2-methylphenyl)pyrrole, the presence of the aryl substituent at the C2 position significantly influences the reaction patterns. The aryl group can sterically hinder attack at the adjacent C3 position and electronically modulate the reactivity of the entire pyrrole nucleus.

Electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to occur on the pyrrole ring. wikipedia.org Given that the C2 position is occupied, electrophiles will preferentially target the other α-position (C5), which is the most electron-rich and sterically accessible site. If the C5 position is blocked, reactions can occur at the β-positions (C3 and C4).

Nucleophilic reactions primarily involve the pyrrolide anion formed after deprotonation of the N-H bond. wikipedia.org This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives. edurev.in The choice of the counter-ion (e.g., Li⁺, Na⁺, Mg²⁺) can influence whether the subsequent reaction occurs at the nitrogen or at a carbon atom. edurev.in

Regioselectivity is a critical aspect of the reactivity of 2-substituted pyrroles. wikipedia.org

Electrophilic Substitution: For 2-arylpyrroles, electrophilic attack demonstrates high regioselectivity. The reaction almost exclusively occurs at the C5 position due to the directing effect of the nitrogen atom and the higher stability of the cationic intermediate (arenium ion) formed. If the C5 position were blocked, the substitution would likely proceed at the C3 or C4 position, with the outcome influenced by the electronic effects of the 2-aryl group. Studies on the conjugate addition of 2-unsubstituted pyrroles to Michael acceptors show that functionalization occurs exclusively at the α-position (C2 or C5). nih.gov

N-Deprotonation and Substitution: The reaction of the N-deprotonated pyrrolide anion is also regioselective. While N-alkylation is common with more ionic metal-nitrogen bonds (like with Na⁺ or K⁺) in solvating solvents, using reagents like Grignard reagents (RMgX) can favor C-alkylation, typically at the C2/C5 position. edurev.in

Stereoselectivity becomes relevant in reactions that create chiral centers or axes. The synthesis of axially chiral 2-arylpyrroles, where rotation around the C-C bond between the pyrrole and phenyl rings is restricted, is a key area of research. researchgate.netnih.gov This atropisomerism can be controlled using chiral catalysts during the synthesis or derivatization, leading to the preferential formation of one enantiomer. nih.govresearchgate.net For instance, organocatalytic asymmetric cyclization reactions have been employed to generate axially chiral 2-arylpyrrole frameworks with high efficiency in chirality transfer. researchgate.net

Table 1: Regioselectivity in Reactions of the Pyrrole Ring

Reaction Type Reagent Type Preferred Position of Attack Rationale
Electrophilic Aromatic Substitution Electrophiles (e.g., Br⁺, NO₂⁺) C5 Highest electron density, most stable cationic intermediate. wikipedia.org
Nucleophilic Substitution (via N-deprotonation) Alkyl Halides (e.g., CH₃I) N1 Formation of the nucleophilic pyrrolide anion. edurev.in

Reactions Involving the Fluoro- and Methyl- Substituents on the Phenyl Ring

The fluoro and methyl groups on the phenyl ring are relatively robust but can be transformed under specific conditions.

The fluorine atom is generally unreactive towards nucleophilic aromatic substitution (SNAAr) because it is a poor leaving group and is not activated by strongly electron-withdrawing groups in the ortho or para positions. acgpubs.org However, its presence modifies the electronic properties of the phenyl ring, influencing its reactivity in other transformations.

The methyl group, being in an ortho position to the pyrrole substituent, is sterically hindered. However, it can potentially undergo reactions typical of toluene (B28343) derivatives, such as free-radical halogenation at the benzylic position or oxidation to a carboxylic acid, although harsh conditions might be required which could also affect the pyrrole ring.

Transforming the fluoro and methyl groups allows for the synthesis of diverse derivatives.

Fluorine Displacement: While challenging, nucleophilic displacement of the aryl fluoride (B91410) can sometimes be achieved using very strong nucleophiles or through transition-metal-catalyzed cross-coupling reactions.

Methyl Group Oxidation: The methyl group can be oxidized to a formyl or carboxyl group using strong oxidizing agents. This transformation introduces new functional handles for further derivatization, such as the formation of amides or esters.

Benzylic Halogenation: The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation. The resulting benzylic halide is a versatile intermediate for introducing a wide range of nucleophiles.

Electrophilic Monofluoromethylation: While not a reaction of the existing substituents, related chemistry shows that various nucleophiles can be monofluoromethylated, indicating the potential to introduce fluorinated alkyl chains elsewhere on the molecule if suitable precursors are used. cas.cn

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of materials. researchgate.netnih.gov This is typically achieved by modifying the synthetic route with different starting materials. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a highly versatile method for this purpose. organic-chemistry.orgnih.gov

Aryl Moiety Modification: Analogues can be created by starting with different substituted anilines in a Paal-Knorr type synthesis. For example, using anilines with alternative substitution patterns on the phenyl ring (e.g., different halogens, alkyl groups, or alkoxy groups at various positions) would yield a library of 2-arylpyrroles.

Pyrrole Moiety Modification: The pyrrole ring itself can be modified by using substituted 1,4-dicarbonyl compounds. For instance, using a 3-substituted 2,5-hexanedione (B30556) would result in a methyl group at the C3 or C4 position of the final pyrrole ring. Additionally, methods exist for creating fluorinated pyrrole rings directly, providing another avenue for analogue synthesis. nih.gov This allows for the introduction of substituents at the C3, C4, and C5 positions, systematically altering the steric and electronic profile of the heterocycle.

Table 2: Examples of Synthetic Strategies for Analogues

Target Analogue Synthetic Modification Key Starting Materials
2-(2-Chloro-5-fluorophenyl)pyrrole Change aniline precursor 2-Chloro-5-fluoroaniline + 2,5-Dimethoxytetrahydrofuran (B146720) organic-chemistry.org
2-(3-Fluoro-2-methylphenyl)-3-methylpyrrole Use substituted dicarbonyl 3-Fluoro-2-methylaniline (B146951) + 3-Methyl-2,5-hexanedione
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Introduce substituents onto pyrrole ring Use precursors leading to nitrile group formation cymitquimica.com

Formation of Metal Complexes or Coordination Compounds

The pyrrole nitrogen in this compound can act as a Lewis base and coordinate to metal centers, although it is a weak base. wikipedia.org More commonly, the deprotonated pyrrolide anion forms strong bonds with a variety of metals. Such molecules can serve as ligands in coordination chemistry, with applications in catalysis and materials science. rsc.orgresearchgate.net

The 2-arylpyrrole scaffold can be incorporated into larger, multidentate ligand systems. For example, it could be linked to other donor groups to create pincer-type or other chelating ligands. The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on both the pyrrole and the phenyl rings. Copper(I)-catalyzed reactions involving substituted pyrroles highlight the formation of intermediate metal complexes that drive complex transformations like cycloisomerizations. acs.org Similarly, iron(III) has been used to catalyze the synthesis of pyrrolo[3,2-b]pyrroles, which are valued for their photophysical properties. rsc.org While specific studies on this compound as a ligand are not prominent, the general principles of coordination chemistry suggest its potential in these areas.

Potential Research Applications Non Clinical/non Biological

Applications in Materials Science

The pyrrole (B145914) moiety is a well-known component in the development of functional organic materials. The incorporation of a fluoro-methylphenyl group can further modulate the electronic properties and intermolecular interactions of resulting materials.

Pyrrole and its derivatives are fundamental building blocks for conducting polymers. mdpi.comnih.gov Polypyrrole (PPy) is a prominent conductive polymer known for its high conductivity, environmental stability, and biocompatibility. mdpi.comnih.govnih.gov The properties of polypyrrole can be tuned by substituting the pyrrole ring, which can lead to polymers with improved solubility and specific functionalities. mdpi.com

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), consistently seeks new materials with enhanced performance. jmaterenvironsci.com Pyrrole-based materials are investigated for their potential in OLED applications due to their tunable electronic and optical properties. jmaterenvironsci.comresearchgate.net For instance, computational studies on materials combining pyrrole and terphenyl units have been conducted to design new organic materials for OLEDs. jmaterenvironsci.com Copolymers based on dithieno[3,2-b:2′,3′-d]pyrrole have been synthesized and shown to be soluble, processable materials with potential as emissive layers in LEDs. researchgate.net The introduction of a substituted phenyl ring, such as the 3-fluoro-2-methylphenyl group, can influence the electronic properties, solubility, and morphology of the resulting polymers, which are critical factors for their application in electronic devices.

Application AreaKey Features of Pyrrole-Based Materials
Conducting Polymers High conductivity, good environmental stability, tunable properties through substitution. mdpi.comnih.gov
OLEDs Tunable electronic and optical properties, potential for high efficiency and stability. jmaterenvironsci.comresearchgate.net

The development of novel photoactive and optoelectronic materials is a significant area of research. Pyrrole-containing conjugated polymers, such as those based on pyrrolo[3,2-b]pyrrole, are explored for their tailorable optoelectronic properties. rsc.orgresearchgate.net The aromatic units attached to the pyrrole core can be varied to tune the optical absorbance and electrochemical stability of the polymers. rsc.org This tunability is crucial for applications in organic electronics. rsc.orgresearchgate.net The substitution pattern on the phenyl ring of 2-arylpyrroles can influence the photophysical properties of the resulting materials, such as fluorescence quantum yields and emission wavelengths.

Pyrrole derivatives are also used as building blocks for creating materials with specific photophysical properties. For example, the synthesis of pyrrolo[3,2-b]pyrroles catalyzed by iron(III) has led to new dyes with interesting photophysical characteristics. rsc.org The electronic nature of the substituents on the aryl rings of these pyrrolopyrroles has a significant impact on their absorption and emission spectra. rsc.org Therefore, 2-(3-fluoro-2-methylphenyl)pyrrole can serve as a precursor to materials with specific light-absorbing or emitting properties for various optoelectronic applications.

Role in Catalysis and Ligand Design

The nitrogen atom in the pyrrole ring can act as a coordination site for metal ions, making pyrrole derivatives suitable for use as ligands in catalysis.

Pyrrole-containing compounds can be designed as ligands for transition metal catalysts. nih.gov The electronic properties of the ligand, which are influenced by substituents, can affect the activity and selectivity of the catalyst. The introduction of fluorine or fluorinated groups into organic molecules is of great interest in medicinal and agrochemical research, and transition metal-catalyzed reactions are a key method for achieving this. beilstein-journals.org While there is extensive research on transition metal catalysis for fluorination, the specific use of this compound as a ligand in this context is an area for potential exploration. The presence of both the pyrrole ring and the fluorinated phenyl group could offer unique electronic and steric properties to a metal center.

As a Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the pyrrole ring and the potential for functionalization of the phenyl ring make this compound a valuable intermediate in the synthesis of more elaborate molecules.

Pyrrole and its derivatives are versatile building blocks in organic synthesis. mdpi.comnuph.edu.uaalliedacademies.orgnih.gov They can undergo various reactions to construct more complex heterocyclic systems. researchgate.netmdpi.com For example, pyrroles can be used in multicomponent reactions to synthesize larger, functionalized molecules in a single step. rsc.org The Paal-Knorr pyrrole synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and amines. nih.gov

The presence of the fluoro and methyl groups on the phenyl ring of this compound provides handles for further chemical transformations, allowing for the construction of diverse and complex molecular architectures. The pyrrole ring itself can be functionalized at various positions, and the phenyl ring can participate in cross-coupling reactions or other aromatic substitutions. This versatility makes it a useful starting material for creating novel compounds with potentially interesting properties for various applications. nih.govorganic-chemistry.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyrroles like 2-(3-Fluoro-2-methylphenyl)pyrrole remains a significant challenge in organic chemistry. thieme-connect.comthieme-connect.com While classical methods such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses provide foundational routes, future research is increasingly focused on developing more sustainable and efficient alternatives. pharmaguideline.com

A promising direction is the advancement of catalytic systems. For instance, an iridium-catalyzed synthesis has been developed that deoxygenates and links secondary alcohols and amino alcohols, using starting materials that can be derived from renewable resources. nih.govresearchgate.net This approach is notable for its tolerance of a wide array of functional groups, including chlorides, bromides, and amines, which is pertinent to the structure of this compound. nih.govresearchgate.net Furthermore, the use of more economical and environmentally benign catalysts, such as those based on iron, is a key goal. organic-chemistry.org

Another area of innovation lies in "green chemistry" approaches. nih.gov This includes using water as a solvent, which has been shown to be effective for Paal-Knorr condensations catalyzed by iron(III) chloride under mild conditions. organic-chemistry.org Developing solvent-free reaction conditions or using recyclable solvents like acetonitrile (B52724) can also significantly reduce the environmental impact and cost of synthesis. rsc.orgacs.org Microwave-assisted synthesis has also emerged as a method to increase yields and reduce reaction times compared to conventional heating. nih.gov

The table below summarizes various established and emerging synthetic strategies applicable to pyrrole (B145914) derivatives.

Synthetic Method Description Key Advantages Relevant Compounds/Catalysts
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comekb.egVersatile and widely used.1,4-Diketones, Amines
Hantzsch Synthesis Reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. pharmaguideline.comAccess to specific substitution patterns.α-Haloketones, β-Ketoesters
Van Leusen Reaction [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene or alkyne. ekb.egnih.govOperationally simple, broad substrate scope.Tosylmethyl isocyanide (TosMIC)
Catalytic Dehydrogenation Iridium-catalyzed deoxygenation and linkage of secondary alcohols and amino alcohols. nih.govresearchgate.netSustainable, functional group tolerance.Iridium catalysts
Electrochemical Synthesis An electrochemical method enabling single-carbon insertion into polysubstituted pyrroles. scitechdaily.comHigh selectivity, novel transformations.Diazo esters

Exploration of Undiscovered Reactivities and Transformations

The reactivity of the this compound scaffold is rich with possibilities for creating novel molecular architectures. As an electron-rich heterocycle, the pyrrole ring is predisposed to electrophilic substitution, but modern research is pushing the boundaries of its reactivity. nih.gov

Future work should focus on exploring advanced C-H functionalization reactions. nih.gov These methods allow for the direct introduction of new substituents onto the pyrrole ring or the phenyl group without the need for pre-functionalized starting materials, thus improving atom economy. Areas of interest include metal-catalyzed and metal-free oxidative functionalizations, which can introduce new carbon-carbon and carbon-heteroatom bonds at specific positions. nih.gov

The exploration of radical-based, photocatalyzed, and electrochemical reactions represents a frontier in pyrrole chemistry. nih.gov For example, an electrochemical technique was recently developed for the highly selective para-position single-carbon insertion into polysubstituted pyrroles, transforming them into pyridine (B92270) derivatives. scitechdaily.com Applying such novel transformations to this compound could yield compounds with unique electronic and steric properties. Additionally, switchable, catalyst-controlled reactions that allow for regiodivergent functionalization at different sites on the pyrrole ring are of high interest. acs.org Investigating the reactivity of derivatives, such as 2-thionoester pyrroles, can also open new synthetic pathways, for instance, to 2-formyl pyrroles. rsc.org

Advanced Characterization Techniques (e.g., In-situ Spectroscopy)

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced characterization techniques are indispensable. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routine for structure confirmation, in-situ spectroscopic methods offer a deeper understanding of reaction dynamics. researchgate.netmdpi.comnih.gov

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing crucial data on reaction kinetics, the formation of transient intermediates, and the stability of catalysts. acs.orgyoutube.com Techniques such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the concentration changes of reactants, products, and intermediates directly in the reaction vessel. acs.orgyoutube.com This information is vital for optimizing reaction conditions (e.g., temperature, pressure, catalyst loading) and for gaining mechanistic insights. scitechdaily.comyoutube.com

Other relevant in-situ techniques include UV-Vis, Raman, and X-ray Absorption Spectroscopy (XAS), each providing complementary information about the electronic structure, molecular vibrations, and oxidation states of species in the reaction mixture. catalysis.blogresearchgate.net The combination of these techniques can provide a comprehensive picture of the reaction pathway. youtube.com

The table below highlights key characterization techniques for studying pyrrole derivatives.

Technique Type of Information Provided Application Area
NMR Spectroscopy Detailed molecular structure, connectivity, and conformation. researchgate.netStructural elucidation of final products.
Mass Spectrometry Molecular weight and fragmentation patterns. researchgate.netmdpi.comConfirmation of molecular formula.
In-situ FTIR Real-time concentration of reactants and products, detection of intermediates. acs.orgyoutube.comReaction monitoring and kinetic analysis.
In-situ UV-Vis Electronic transitions, monitoring of conjugated systems and catalyst states. catalysis.blogresearchgate.netStudying reaction mechanisms involving colored species.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal. mdpi.comnih.govUnambiguous structure determination and analysis of intermolecular interactions.

Deeper Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules like this compound. nih.govnih.gov Future research will benefit from a more profound integration of computational modeling with experimental work to establish clear structure-reactivity relationships.

DFT calculations can be employed to investigate various molecular properties, including the distribution of electron density, molecular electrostatic potential (MEP) surfaces, and the energies of frontier molecular orbitals (FMOs). nih.govnih.gov This information helps to predict the most likely sites for electrophilic or nucleophilic attack and to rationalize observed regioselectivity in reactions. For example, MEP analysis can identify regions of positive potential (σ-holes) and negative potential, which are relevant for understanding noncovalent interactions like halogen bonding. nih.gov

Furthermore, computational modeling is crucial for elucidating complex reaction mechanisms. By calculating the energy profiles of different potential pathways, researchers can identify the most plausible mechanism and the rate-determining steps. acs.org This was demonstrated in a study of nitrogen-atom insertion into pyrrolidines, where DFT calculations ruled out a direct C-H insertion pathway due to a prohibitively high energy barrier. acs.org Applying these methods to the transformations of this compound can guide experimental design and lead to the discovery of new reactions. scitechdaily.com

Scalability of Synthesis for Academic and Industrial Relevance

For this compound and its derivatives to have a significant impact in fields such as pharmaceuticals, agrochemicals, or materials science, the ability to produce them on a large scale is essential. algoreducation.comnumberanalytics.comchemicalbook.com A major challenge for future research is to transition promising laboratory-scale syntheses into robust, scalable, and economically viable processes.

Scalability requires addressing several factors, including the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process (yield and throughput), and the ease of product purification. The development of catalytic methods, particularly those using earth-abundant metals, is a key step towards industrial feasibility. organic-chemistry.org

Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up synthesis. Flow reactors can offer improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and process control. Integrating in-situ monitoring techniques into a flow process can allow for real-time optimization and quality control, further enhancing the efficiency and reliability of the synthesis. The principles of sustainable chemistry, such as minimizing waste and energy consumption, are not only environmentally responsible but also critical for making the large-scale production of specialty chemicals like this compound economically attractive. nih.govrsc.org

Q & A

Q. Optimization factors :

  • Catalysts : Anhydrous potassium carbonate for deprotonation .
  • Solvents : Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency .
  • Temperature : Reflux conditions (70–100°C) improve cyclization .

Q. Table 1: Representative Synthesis Conditions

MethodYieldKey ConditionsReference
Knorr cyclocondensation85%Trifluoromethyloxazolone, 90°C
Condensation reaction96%Ethanol, 2,5-hexanedione

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies substituent positions (e.g., shielded singlets at 1.91 ppm for methyl groups; aromatic protons at 5.59 ppm) .
    • ¹³C NMR : Assigns quaternary carbons (e.g., 127.3 ppm for C–N in pyrrole) .
  • FTIR : Confirms functional groups (e.g., C=O at 1710 cm⁻¹, NH at 3460 cm⁻¹) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 125.02° between pyrrole and adjacent rings) and crystal packing (triclinic space group P1) .

Advanced: How do the fluorine and methyl substituents influence the compound’s bioactivity and receptor binding?

Answer:

  • Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. It also induces electronic effects, modulating π-π stacking with aromatic residues in enzyme active sites .
  • Methyl group : Steric hindrance can restrict rotational freedom, stabilizing interactions with hydrophobic pockets (e.g., in kinase inhibitors) .
  • Comparative data : Fluorophenyl-pyrrole derivatives show 10–50% higher binding affinity to serotonin receptors compared to non-fluorinated analogs .

Advanced: What crystallographic parameters are critical for understanding its conformational stability?

Answer:

  • Dihedral angles : The angle between the pyrrole ring and fluorophenyl group (e.g., 107.9° twist angle in related structures) affects π-conjugation and intermolecular interactions .
  • Packing motifs : C–H···N and π-π interactions stabilize the crystal lattice, as seen in triclinic systems with P1 symmetry .
  • Thermal parameters (B-factors) : Lower B-factors (<3 Ų) indicate rigid regions, such as the fluorophenyl moiety .

Q. Table 2: Crystallographic Data for Analogous Compounds

CompoundSpace GroupDihedral Angle (°)Reference
2-(4-Allyl-2-methoxyphenoxy)acetamideP1125.02
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-olP2₁/c112.5

Basic: How do solvent polarity and temperature affect its solubility and reactivity in cross-coupling reactions?

Answer:

  • Solubility : Higher in polar solvents (e.g., DMF, DMSO) due to dipole interactions with the fluorophenyl group.
  • Reactivity : Protic solvents (e.g., ethanol) slow Suzuki-Miyaura coupling, while aprotic solvents (e.g., THF) accelerate Pd-catalyzed reactions .
  • Temperature : Elevated temperatures (80–120°C) enhance solubility but risk decomposition; controlled heating (60–80°C) balances yield and stability .

Advanced: What electrochemical properties make this compound suitable for corrosion inhibition studies?

Answer:

  • Potentiodynamic polarization : Shows 70–85% inhibition efficiency for carbon steel in HCl, attributed to adsorption of the pyrrole ring onto metal surfaces .
  • Tafel analysis : Anodic shifts (~150 mV) indicate formation of protective films, with corrosion current density (Icorr) reduced by 2–3 orders of magnitude .

Advanced: Which biochemical pathways are most likely modulated by this compound, based on pyrrole derivative data?

Answer:
Pyrrole derivatives interact with:

  • Oxidative stress pathways : Scavenging ROS via electron-rich aromatic systems .
  • Enzyme inhibition : Competitive binding to ATP sites in kinases (IC₅₀ ~0.5–5 µM) .
  • Receptor signaling : Serotonin (5-HT₂A) and GABA receptors due to structural mimicry of indole derivatives .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 85% vs. 98%)?

Answer:

  • Source analysis : Verify purity of starting materials (e.g., fluorophenyl precursors >98% purity) .
  • Reaction monitoring : Use in situ FTIR or HPLC to identify side products (e.g., dehalogenation byproducts) .
  • Reproducibility : Control moisture (anhydrous conditions) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Advanced: What computational methods predict the impact of substituent position (3-fluoro vs. 4-fluoro) on electronic properties?

Answer:

  • DFT calculations : HOMO-LUMO gaps narrow by 0.3–0.5 eV for 3-fluoro derivatives, enhancing charge transfer .
  • Molecular docking : 3-Fluoro substitution improves binding energy (-9.2 kcal/mol vs. -8.5 kcal/mol for 4-fluoro) in COX-2 active sites .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes non-polar impurities .
  • Recrystallization : Use ethanol/water mixtures (70:30) to isolate high-purity crystals (mp 120–125°C) .
  • Distillation : For volatile byproducts, fractional distillation at reduced pressure (0.5–1 mmHg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.